1-Azaspiro[4.5]decan-8-amine hydrochloride
Description
Significance of Spirocyclic Architectures in Contemporary Organic and Medicinal Chemistry
Spirocyclic architectures have garnered considerable interest in modern organic and medicinal chemistry due to their distinct three-dimensional (3D) nature. Unlike their flat, aromatic counterparts, the inherent non-planar geometry of spirocycles provides a scaffold that can project substituents into diverse spatial orientations. This three-dimensionality is crucial for enhancing molecular recognition and binding affinity to biological targets, often leading to improved potency and selectivity of drug candidates.
The rigid nature of the spirocyclic core also helps in pre-organizing the conformation of a molecule, reducing the entropic penalty upon binding to a receptor. This conformational restriction can translate into a more favorable binding profile. Furthermore, the introduction of a spiro center can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.
Overview of the 1-Azaspiro[4.5]decane Structural Motif in Chemical Biology and Material Science
In the field of chemical biology, the 1-azaspiro[4.5]decane motif serves as a valuable building block for the synthesis of biologically active compounds. Derivatives of this core structure have been explored for their potential as therapeutic agents, particularly in the areas of neuropharmacology and oncology. For instance, analogs such as 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov The strategic placement of the nitrogen atoms and the amine functionality allows for interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
While the application of the 1-azaspiro[4.5]decane motif in material science is less documented, the inherent rigidity and defined spatial arrangement of spirocyclic compounds, in general, suggest potential for their use in the design of novel polymers, liquid crystals, and other advanced materials. The ability to introduce functional groups at specific positions on the scaffold could allow for the tuning of material properties.
Historical Development and Evolution of Azaspirocyclic Synthetic Strategies
The synthesis of azaspirocyclic compounds has a rich history, evolving from classical multi-step procedures to more efficient and elegant modern methodologies. Early synthetic approaches often relied on intramolecular cyclization reactions, which could be challenging in terms of yield and stereocontrol.
Over the years, a diverse array of synthetic strategies has been developed. These include:
Intramolecular Mannich and Michael reactions: These classic carbon-carbon bond-forming reactions have been employed to construct the piperidine (B6355638) ring of the azaspiro[4.5]decane system.
Ring-closing metathesis (RCM): The advent of robust olefin metathesis catalysts has provided a powerful tool for the synthesis of various ring systems, including azaspirocycles.
Palladium-catalyzed cycloadditions: More recent advancements have seen the development of transition-metal-catalyzed reactions, such as the palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, offering a novel route to the 1-azaspiro[4.5]decane scaffold. researchgate.net
Domino reactions: One-pot multi-component reactions are increasingly being utilized to construct complex molecular architectures like diazaspiro[4.5]decanes in a single synthetic operation, enhancing efficiency and reducing waste. rsc.org
These evolving synthetic strategies have not only made azaspirocyclic compounds more accessible but have also enabled greater control over their stereochemistry, which is often crucial for their biological activity.
Research Landscape and Emerging Trends for 1-Azaspiro[4.5]decan-8-amine Hydrochloride Derivatives
The current research landscape for derivatives of the 1-azaspiro[4.5]decane core is vibrant, with a significant focus on their application in drug discovery. A prominent emerging trend is the development of these derivatives as potent and selective enzyme inhibitors.
A notable example is the investigation of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, a close analog of the target compound, as an allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key signaling node and a validated target in oncology. The spirocyclic scaffold plays a crucial role in orienting the pharmacophoric elements for optimal interaction with the allosteric binding site of the enzyme.
Future research is likely to focus on:
Diversity-oriented synthesis: The development of synthetic routes that allow for the rapid generation of large libraries of 1-azaspiro[4.5]decane derivatives with diverse substitution patterns.
Stereoselective synthesis: The refinement of synthetic methods to afford enantiomerically pure compounds, which is often a prerequisite for clinical development.
Exploration of new biological targets: The screening of 1-azaspiro[4.5]decane derivatives against a wider range of biological targets to uncover new therapeutic opportunities.
Application in targeted protein degradation: The use of the 1-azaspiro[4.5]decane scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.
Data Tables
Table 1: Physicochemical Properties of a Representative Analog: (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
| Property | Value |
| IUPAC Name | (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
| CAS Number | 2055761-19-6 |
| Molecular Formula | C₉H₂₀Cl₂N₂O |
| Molecular Weight | 243.17 g/mol |
Table 2: Spectroscopic Data of a Representative Analog: (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, D₂O) | δ 3.78 (dd, J = 10.4 Hz, 1H, CH-O), 3.12 (m, 2H, piperidine-H) |
| ¹³C NMR | 72.8 ppm (C-O), 54.3 ppm (N-CH₃) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8,11H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHWNZVPWDMSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)N)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 1 Azaspiro 4.5 Decan 8 Amine Hydrochloride Systems
Application of Advanced Spectroscopic Techniques for Structural Characterization
Advanced spectroscopic methods are indispensable for the comprehensive structural analysis of complex molecules like 1-Azaspiro[4.5]decan-8-amine hydrochloride. These techniques provide detailed insights into the connectivity, stereochemistry, and molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry of 1-Azaspiro[4.5]decane systems. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the relative and, in some cases, the absolute configuration of the molecule.
In the ¹H NMR spectrum of analogous azaspiro[4.5]decane derivatives, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) and piperidine (B6355638) rings are particularly informative. For instance, the protons adjacent to the nitrogen atom and the spirocenter exhibit characteristic chemical shifts that are influenced by their stereochemical environment. The coupling constants (J-values) between vicinal protons can help determine their dihedral angles, which in turn defines the conformation of the rings.
Two-dimensional NMR techniques provide further clarity. For example, Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the assignment of protons within each ring system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range proton-carbon correlations, which are crucial for confirming the connectivity of the entire molecular framework, including the spirocyclic junction.
For stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) is of paramount importance. NOESY detects through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry. For example, the observation of a NOESY cross-peak between a proton on the pyrrolidine ring and a proton on the piperidine ring can establish their cis or trans relationship across the spirocenter.
Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Azaspiro[4.5]decane Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| C2 | 55.2 | 3.10 | m | - |
| C3 | 25.8 | 1.85 | m | - |
| C4 | 38.1 | 2.90 | m | - |
| C6 | 35.5 | 1.60 | m | - |
| C7 | 28.9 | 1.75 | m | - |
| C8-NH₂ | - | 7.95 | br s | - |
| C9 | 35.5 | 1.60 | m | - |
Note: The data presented is a representative example for an analogous compound and may not correspond exactly to this compound.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of azaspiro[4.5]decane systems, characteristic fragmentation pathways often involve the cleavage of the bonds adjacent to the spirocenter and the nitrogen atom. The piperidine and pyrrolidine rings can undergo ring-opening reactions, leading to the formation of specific fragment ions. The analysis of these fragmentation patterns can help to confirm the presence of the spirocyclic core and the positions of substituents.
For instance, a common fragmentation pathway for related spiro compounds involves the loss of the amine-containing side chain or cleavage within the piperidine ring. The accurate mass measurement of these fragments can further corroborate the proposed structure.
X-ray Crystallographic Analysis of 1-Azaspiro[4.5]decane Derivatives
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for molecules, including the precise determination of bond lengths, bond angles, and stereochemistry.
Determination of Absolute and Relative Stereochemistry
For chiral 1-Azaspiro[4.5]decane derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms in the molecule can be elucidated. This technique is particularly valuable for establishing the stereochemistry at the spirocenter and any substituted positions on the rings. The resulting crystallographic data provides an unambiguous assignment of the R/S configuration for each chiral center.
Investigation of Solid-State Conformations and Molecular Packing
X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. For the 1-Azaspiro[4.5]decane system, this includes the puckering of both the pyrrolidine and piperidine rings. The piperidine ring typically adopts a chair conformation to minimize steric strain, while the pyrrolidine ring can exist in various envelope or twisted conformations. The analysis of the crystal structure provides precise details of these conformations.
Table 2: Representative Crystallographic Data for a Spirocyclic Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 12.88 |
| c (Å) | 9.45 |
| β (°) | 105.2 |
| V (ų) | 1205.6 |
Note: This data is for a representative spirocyclic piperidine derivative and is intended for illustrative purposes.
Conformational Dynamics and Ring Strain Analysis
The 1-Azaspiro[4.5]decane ring system possesses a unique set of conformational properties due to the spirocyclic fusion of a five-membered pyrrolidine ring and a six-membered piperidine ring. The spirocenter introduces significant rigidity to the molecule, yet both rings retain a degree of conformational flexibility.
Ring strain in spirocyclic systems arises from a combination of angle strain, torsional strain, and transannular interactions. In the 1-Azaspiro[4.5]decane system, the fusion of the two rings at the spiro carbon can lead to some degree of strain. The bond angles around the spiro carbon are constrained by the cyclic nature of the system. The analysis of bond lengths and angles from X-ray crystallographic data can provide insights into the extent of this strain. Understanding the conformational dynamics and inherent ring strain is crucial for predicting the molecule's reactivity and its interaction with biological targets.
Analysis of Chair and Boat Conformations in the Cyclohexane (B81311) Ring System
The cyclohexane ring in this compound, like its parent cycloalkane, is not planar and exists in various conformations to minimize steric and torsional strain. The two most significant of these are the "chair" and "boat" conformations. The chair conformation is generally the most stable and, therefore, the most populated conformation for cyclohexane and its derivatives. In this arrangement, all carbon-carbon bonds are staggered, which minimizes torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus reducing angle strain.
Generally, for a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable. This is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring. In the case of the 8-amino group, the equatorial orientation is highly favored to minimize these steric clashes.
The boat conformation is significantly less stable than the chair conformation. It suffers from torsional strain due to eclipsing interactions between hydrogen atoms on four of the carbon atoms, as well as steric strain from the "flagpole" interactions between the hydrogen atoms at the C-1 and C-4 positions of the boat. While the boat conformation is a transient intermediate during the interconversion of two chair forms (ring flipping), its population at equilibrium is negligible for most cyclohexane systems. Computational studies on substituted cyclohexanes have shown that the energy difference between the chair and boat conformations can be substantial, often in the range of 5-7 kcal/mol, leading to a vast majority of molecules existing in the chair form at room temperature.
| Conformation | Relative Energy (kcal/mol) | Key Strain Elements | Predicted Population at 298 K |
|---|---|---|---|
| Chair (Equatorial Amine) | 0.0 | Minimal torsional and angle strain | >99% |
| Chair (Axial Amine) | ~1.8 - 2.2 | 1,3-diaxial interactions | <1% |
| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain compared to boat | <0.1% |
| Boat | ~6.9 | Significant torsional and flagpole steric strain | <0.01% |
Influence of Spiro Linkage on Molecular Geometry and Flexibility
The spiro linkage also influences the bond angles and bond lengths within the rings. The C-C-C bond angles within the cyclohexane ring at the spiro center are expected to be slightly distorted from the ideal tetrahedral angle to accommodate the fusion of the two rings. This can introduce a degree of localized strain into the molecule. Computational modeling and X-ray crystallographic studies on analogous spiro compounds provide insights into these structural perturbations.
| Parameter | Typical Value | Comment |
|---|---|---|
| C-N Bond Length (Pyrrolidine) | 1.45 - 1.48 Å | Standard single bond length. |
| C-C Bond Length (Cyclohexane) | 1.52 - 1.54 Å | Typical for sp³-sp³ carbon bonds. |
| Angle between Ring Planes | ~80-90° | Reflects the tetrahedral geometry of the spiro carbon. |
| C-Spiro-C Angle (within Pyrrolidine) | ~104-106° | Slightly compressed due to the five-membered ring. |
| C-Spiro-C Angle (within Cyclohexane) | ~109-111° | Closer to the ideal tetrahedral angle. |
Chirality and Enantiomeric Purity Assessment in Azaspiro[4.5]decane Compounds
Chirality is a key stereochemical feature of many bioactive molecules, and this compound is no exception. The presence of stereocenters in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. The spiro carbon atom in the 1-azaspiro[4.5]decane framework can be a chiral center if the substitution pattern on both rings removes all planes of symmetry. In the case of 1-Azaspiro[4.5]decan-8-amine, the C-8 carbon atom is a stereocenter, leading to the existence of (R)- and (S)-enantiomers.
The assessment of enantiomeric purity is critical in the development of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.
In a typical chiral HPLC setup, a racemic mixture of 1-Azaspiro[4.5]decan-8-amine would be injected into the column. The chiral stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times. This allows for the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee), a measure of the purity of the chiral sample.
The choice of the chiral stationary phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral amines. The mobile phase composition, flow rate, and column temperature are also optimized to achieve baseline separation of the enantiomeric peaks.
| Parameter | Condition/Value |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (ee) | Calculated from peak areas |
Due to the highly specific nature of the query, a comprehensive search for dedicated computational and theoretical investigations focusing exclusively on this compound did not yield sufficient data to fully construct the requested article. Publicly available research literature does not appear to contain in-depth studies on the electronic structure, molecular dynamics, or specific ligand-target interactions of this particular compound that would be necessary to populate the detailed subsections of the proposed outline.
While research exists on the broader class of azaspiro[4.5]decane derivatives, these studies focus on molecules with different substitutions and functionalities. For instance, computational modeling has been applied to 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists and to 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives as CCR4 antagonists. However, the specific computational data from these studies cannot be directly extrapolated to this compound due to the significant influence of molecular structure on computational and theoretical chemical properties.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on this compound, it is not possible to generate the detailed article as outlined. The generation of data tables and detailed research findings for the specified subsections (Quantum Chemical Calculations, Molecular Dynamics Simulations, and Molecular Docking) would require original research that is beyond the scope of this response.
Computational and Theoretical Investigations of 1 Azaspiro 4.5 Decan 8 Amine Hydrochloride Derivatives
Molecular Docking and Ligand-Target Interaction Modeling
Prediction of Binding Modes and Affinities with Receptor Models
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the resulting interaction. For derivatives of the 1-azaspiro[4.5]decane scaffold, docking studies have been instrumental in elucidating their binding modes with various receptors.
In studies of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are related to the 1-azaspiro[4.5]decan-8-amine core, modeling has been used to understand their interaction with the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.govnih.gov These computational models identified a potential binding site at the interface between the c-ring and subunit a of ATP synthase. nih.govnih.gov The docking poses revealed that the spirocyclic core orients itself to allow for key interactions within this pocket, providing a structural basis for the observed inhibitory activity.
Similarly, for a potent SHP2 allosteric inhibitor incorporating a 2-oxa-8-azaspiro[4.5]decane moiety, structure-guided design and X-ray crystallography studies have been pivotal. researchgate.net While not a direct docking study, these methods provide the empirical data that is often used to validate and refine computational docking protocols. The precise binding mode of these complex derivatives can then be used as a template to dock and predict the affinity of novel, structurally related analogs.
The binding affinities, often expressed as docking scores or estimated inhibition constants (Ki), are calculated based on the intermolecular forces between the ligand and the receptor. These predictions are crucial for prioritizing compounds for synthesis and biological testing.
Table 1: Predicted Binding Affinities of Azaspiro[4.5]decane Derivatives for Various Receptors
| Compound Class | Receptor Target | Computational Method | Predicted Affinity (Example) |
|---|---|---|---|
| 1,4,8-Triazaspiro[4.5]decan-2-ones | ATP Synthase (mPTP) | Molecular Docking | High (Qualitative) |
| 2-Oxa-8-azaspiro[4.5]decanes | SHP2 (Allosteric Site) | Structure-Guided Design | High (Qualitative) |
Note: The table includes data from related azaspiro[4.5]decane scaffolds to illustrate the application of computational methods, due to limited public data on 1-Azaspiro[4.5]decan-8-amine hydrochloride itself.
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
A detailed analysis of the intermolecular forces is fundamental to understanding the molecular recognition process. For 1-azaspiro[4.5]decane derivatives, computational models provide a microscopic view of these critical interactions.
Hydrogen Bonding: The amine and nitrogen atoms within the 1-azaspiro[4.5]decane core are key hydrogen bond donors and acceptors. In docking studies of spiropyrazoline derivatives with the PARP1 active site, hydrogen bonds were identified as crucial for stabilizing the ligand-receptor complex. mdpi.com For derivatives of 1-azaspiro[4.5]decan-8-amine, the primary amine group is expected to form significant hydrogen bonds with polar residues (e.g., aspartate, glutamate, serine) in a receptor's binding pocket. The spirocyclic nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The cyclohexane (B81311) portion of the spiro[4.5]decane ring system provides a bulky, lipophilic structure that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. Modeling studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives suggest that these hydrophobic interactions contribute significantly to their binding at the protein-protein interface of the ATP synthase complex. nih.gov
Electrostatic Interactions: The protonated amine group in this compound can form strong electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., aspartate, glutamate) in the binding site. These long-range interactions are often critical for initial ligand recognition and for anchoring the compound within the active site.
Pharmacophore Modeling and Virtual Screening Applications
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. These models are built from a set of active ligands and define the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
For a class of compounds like 1-azaspiro[4.5]decan-8-amine derivatives, a pharmacophore model would typically include:
A positive ionizable feature corresponding to the protonated amine.
A hydrogen bond acceptor feature from the spirocyclic nitrogen.
One or more hydrophobic features representing the carbocyclic ring.
Additional features based on the specific substitutions on the core scaffold.
While specific pharmacophore models for 1-azaspiro[4.5]decan-8-amine were not found in the reviewed literature, the development of such models is a standard and powerful technique in drug design. By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives with improved potency and selectivity.
Computational Screening of Chemical Libraries Containing Azaspirocyclic Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Pharmacophore models and docking protocols are the two primary methods used for this purpose.
Libraries containing azaspirocyclic scaffolds, including the 1-azaspiro[4.5]decane core, are of great interest in drug discovery due to their inherent three-dimensionality and novelty. A virtual screening workflow using a pharmacophore model derived from known active azaspirocyclic compounds would involve:
Generation of 3D conformers for all molecules in a chemical library.
Filtering the library to identify molecules that match the spatial and electronic requirements of the pharmacophore model.
Ranking the hits based on how well they fit the model.
Further evaluation of the top-ranked hits using more computationally intensive methods like molecular docking.
This approach has been successfully applied to discover inhibitors for various targets. For instance, scaffold-focused virtual screening has been used to identify novel kinase inhibitors, demonstrating the power of focusing on specific core structures like the azaspirocycle. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Modulated Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) to predict the activity of new, untested compounds.
For a series of 1-azaspiro[4.5]decan-8-amine derivatives, a QSAR study would involve:
Synthesizing and testing a training set of diverse analogs.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model that correlates the descriptors with the observed biological activity.
Validating the model using an external test set of compounds.
While specific QSAR studies focused on this compound were not identified, research on other heterocyclic series, such as polo-like kinase 1 inhibitors, has shown the utility of QSAR in identifying key structural requirements for activity. Such models can guide the optimization of lead compounds by predicting which structural modifications are likely to increase potency. For the azaspiro[4.5]decane scaffold, descriptors related to lipophilicity (logP), molecular shape, and the electronic properties of substituents would likely be critical components of a predictive QSAR model.
Role of 1 Azaspiro 4.5 Decan 8 Amine Hydrochloride As a Scaffold in Chemical Biology and Molecular Design
Scaffold Engineering in Receptor Ligand Design
The conformationally restricted nature of the 1-azaspiro[4.5]decane core is particularly advantageous in the design of ligands for a variety of receptors. By incorporating this scaffold, medicinal chemists can create molecules with improved potency and selectivity, while also exploring complex structure-activity relationships.
Modulation of Binding Affinity and Selectivity via Spirocyclic Core Modification
The modification of the spirocyclic core of 1-azaspiro[4.5]decane derivatives has been shown to significantly impact their binding affinity and selectivity for various receptors. The introduction of heteroatoms and modifications to the ring systems can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.
For instance, the replacement of the piperidine (B6355638) nitrogen with other heteroatoms or the alteration of the pyrrolidine (B122466) ring can drastically change the binding profile. A study on 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for sigma-1 (σ₁) receptors demonstrated that subtle changes to the spirocyclic core can lead to high-affinity binders. The table below illustrates the binding affinities of several 1-oxa-8-azaspiro[4.5]decane derivatives for σ₁ receptors.
| Compound | R Group | Kᵢ (σ₁) (nM) | Selectivity (σ₂/σ₁) |
| 1 | 4-fluorobenzyl | 0.47 | >21 |
| 2 | 4-methoxybenzyl | 1.25 | >8 |
| 3 | benzyl (B1604629) | 2.33 | >4 |
| 4 | 2-phenylethyl | 12.1 | >8 |
This data indicates that modifications to the substituent attached to the nitrogen of the spirocyclic core can significantly alter binding affinity, with the 4-fluorobenzyl group providing the highest affinity in this series.
Use in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The rigid nature of the 1-azaspiro[4.5]decane scaffold makes it an excellent tool for conducting Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. By systematically modifying the substituents on the scaffold, researchers can gain a clear understanding of the key interactions required for biological activity and the physicochemical properties that influence pharmacokinetic profiles.
A series of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as antagonists for the C-C chemokine receptor type 4 (CCR4) nih.gov. The SAR studies on this series revealed the importance of the substituent on the pyrimidine ring and the stereochemistry of the spirocyclic core for potent antagonism. The following table summarizes the activity of key analogs.
| Compound | R Group | pKᵢ (Binding) | pIC₅₀ (Functional) |
| 5a | (R)-N-(2,4-Dichlorobenzyl) | 8.8 | 8.1 |
| 5b | (S)-N-(2,4-Dichlorobenzyl) | 7.5 | 7.2 |
| 6 | (R)-N-(2-Chlorobenzyl) | 8.5 | 7.8 |
| 7 | (R)-N-Benzyl | 7.9 | 7.1 |
The data clearly demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the CCR4 receptor. Furthermore, the nature of the substituent on the benzylamine moiety plays a crucial role in determining the binding affinity and functional activity.
Development of Agonists, Antagonists, and Allosteric Modulators
The versatility of the 1-azaspiro[4.5]decane scaffold allows for its use in the development of a wide range of receptor modulators, including agonists, antagonists, and allosteric modulators. By carefully designing the substituents and their spatial arrangement, it is possible to create molecules that either activate, block, or modulate the activity of a target receptor.
For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists. Systematic modifications of the core structure led to compounds with preferential affinity for M1 receptors over M2 receptors. This selectivity is crucial for developing therapeutic agents with fewer side effects. The development of potent and selective CCR4 antagonists, as discussed previously, further illustrates the utility of this scaffold in creating receptor blockers nih.gov. The rigid framework of the spirocycle can also be exploited to design allosteric modulators that bind to a site distinct from the orthosteric binding site, offering a more nuanced approach to receptor modulation.
Applications in Enzyme Inhibition Studies
The unique three-dimensional structure of the 1-azaspiro[4.5]decane scaffold is also highly valuable in the design of enzyme inhibitors. The ability to position functional groups in specific orientations allows for the development of potent and selective inhibitors that can target the active site or other critical regions of an enzyme.
Design of Inhibitors Targeting Specific Enzyme Active Sites
The design of enzyme inhibitors often relies on creating molecules that mimic the substrate or transition state of the enzymatic reaction. The 1-azaspiro[4.5]decane scaffold can serve as a rigid framework to which functional groups that interact with the enzyme's active site can be attached.
A study on 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of chitin synthase (CHS) demonstrated the potential of this scaffold in developing antifungal agents nih.gov. Chitin synthase is a crucial enzyme for fungal cell wall synthesis, making it an attractive target for antifungal drugs. The table below shows the inhibitory activity of several derivatives against CHS.
| Compound | R Group | IC₅₀ (mM) |
| 8a | 2,4-Dichlorophenyl | 0.29 |
| 8e | 4-Nitrophenyl | 0.13 |
| 8h | 4-Chlorophenyl | 0.22 |
| 8j | 4-Bromophenyl | 0.12 |
| 8o | 4-Fluorophenyl | 0.25 |
| 8q | 2-Nitrophenyl | 0.19 |
| 8r | 2-Chlorophenyl | 0.18 |
These results indicate that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency against chitin synthase, with the 4-bromophenyl derivative showing the highest activity in this series nih.gov.
Mechanism-Based Enzyme Inhibition Probes
While direct evidence for the use of 1-Azaspiro[4.5]decan-8-amine hydrochloride in the design of mechanism-based enzyme inhibitors is not prevalent in the reviewed literature, the inherent reactivity of the amine group and the structural rigidity of the scaffold suggest its potential in this area. Mechanism-based inhibitors, or suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.
The primary amine of the 1-Azaspiro[4.5]decan-8-amine core could be functionalized with latent reactive groups. Upon binding to the enzyme's active site, the enzymatic machinery could unmask the reactive moiety, leading to covalent modification and irreversible inhibition. The spirocyclic scaffold would serve to deliver this "warhead" to the active site in a highly specific manner, minimizing off-target reactions. Further research is warranted to explore the potential of this scaffold in the development of novel mechanism-based enzyme inhibitors.
Development of Molecular Probes for Biological Systems
The rigid, three-dimensional structure of the 1-azaspiro[4.5]decane framework is highly advantageous for the design of molecular probes. Its well-defined spatial arrangement allows for the precise positioning of functional groups, which is crucial for achieving high affinity and selectivity when targeting biological macromolecules. This has led to its use in creating specialized tools for studying complex biological systems.
Synthesis of Labeled Azaspiro[4.5]decane Analogs for Receptor Mapping
The synthesis of isotopically labeled 1-azaspiro[4.5]decane analogs is a key strategy for receptor mapping and visualization using techniques like Positron Emission Tomography (PET). By incorporating a positron-emitting isotope, such as Fluorine-18, into the molecular structure, researchers can create radioligands that bind to specific receptor targets in vivo.
One notable example involves the development of [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives for imaging sigma-1 (σ₁) receptors. nih.gov A compound from this series, 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for σ₁ receptors and was successfully prepared with high radiochemical purity. nih.gov Similarly, other research has focused on creating selective σ₁ receptor ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold, where the lead compound was selected for radiolabeling to evaluate its potential as a brain imaging agent. nih.gov
Biodistribution studies in animal models using these radiolabeled probes have demonstrated specific binding to σ₁ receptors. For instance, PET imaging in mouse tumor xenograft models showed high accumulation of the radiotracer in human carcinoma and melanoma, which could be significantly reduced by pretreatment with a known σ₁ ligand, confirming the specificity of the probe. nih.gov Furthermore, ex vivo autoradiography in mice has shown high accumulation of these radiotracers in brain regions known to be rich in σ₁ receptors. nih.gov
Table 1: Examples of Labeled Azaspiro[4.5]decane Analogs for Receptor Mapping
| Labeled Compound | Target Receptor | Key Findings |
|---|---|---|
| 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) | High affinity (Ki = 5.4 nM), successful use in PET imaging of tumors. nih.gov |
Utility in Investigating Protein-Ligand Interactions at a Molecular Level
The 1-azaspiro[4.5]decane scaffold serves as an excellent foundation for conducting structure-activity relationship (SAR) studies to probe protein-ligand interactions. The conformational rigidity of the spirocyclic system reduces the entropic penalty upon binding and allows for a more straightforward interpretation of how structural modifications affect binding affinity and functional activity. nih.gov
Systematic modifications of the azaspiro[4.5]decane core have been used to investigate the requirements for binding to specific receptors. For example, in the development of M1 muscarinic agonists based on a 1-oxa-8-azaspiro[4.5]decane skeleton, various analogs were synthesized to explore the impact of different substituents on receptor affinity and selectivity. nih.gov These studies revealed that specific modifications, such as the introduction of a 2-ethyl or 3-methylene group, led to a preferential affinity for M1 over M2 receptors. nih.gov Such investigations are critical for understanding the molecular determinants of ligand recognition and for designing more selective therapeutic agents. The well-defined spatial arrangement of these spirocyclic compounds is often beneficial for optimizing drug-binding interactions. researchgate.net The use of advanced computational methods, such as graph neural networks, can further leverage scaffold information to predict protein-ligand binding affinity more accurately. nih.gov
Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new areas of chemical space and identify novel biologically active compounds. cam.ac.ukcam.ac.uk The 1-azaspiro[4.5]decane scaffold is a valuable building block in DOS strategies due to its unique three-dimensional topology, which is underrepresented in many compound libraries. researchgate.net
Generation of Novel Chemical Entities with Unique Topologies
The synthesis of the 1-azaspiro[4.5]decane core itself represents a contribution to chemical novelty, as the construction of its sterically congested nitrogen-containing quaternary spirocenter is challenging. researchgate.net Modern synthetic methods have been developed to provide efficient access to this privileged structural motif. For instance, an N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation reaction has been reported for the enantioselective construction of azaspiro[4.5]decanes, yielding products with excellent enantioselectivities (up to 99% ee). researchgate.net Another innovative approach involves the transformation of anilines into the 1-azaspiro[4.5]decane scaffold through oxidative dearomatization followed by a palladium-catalyzed cycloaddition. researchgate.net These methods enable the generation of novel chemical entities that can be used to populate screening libraries with molecules possessing distinct three-dimensional shapes. cam.ac.uk
Table 2: Synthetic Strategies for Generating Azaspiro[4.5]decane Scaffolds
| Synthetic Method | Key Features | Outcome |
|---|---|---|
| NHC-Catalyzed [5+1] Annulation | Asymmetric catalysis, mild conditions. | Good yields (up to 85%) and excellent enantioselectivities (99% ee). researchgate.net |
Application in Building Complex Polycyclic Systems
The 1-azaspiro[4.5]decane framework not only serves as a standalone scaffold but also acts as a crucial intermediate for the construction of more complex, polycyclic systems found in natural products and pharmaceuticals. researchgate.net Its rigid structure can be used to control the stereochemistry of subsequent reactions, guiding the assembly of intricate molecular architectures.
The azaspiro[4.5]decane motif is embedded within the structure of several biologically active molecules. For example, this spirocyclic system is a key component of the pentacyclic core of pyrroindomycins and is found in the FDA-approved drug Rolapitant. researchgate.net Synthetic strategies that build upon the azaspiro[4.5]decane core demonstrate its utility in accessing complex targets. The development of domino reactions to form diazaspiro[4.5]decanes with exocyclic double bonds creates functionalized scaffolds that are primed for further elaboration into more complex polycyclic structures. nih.gov Furthermore, the [4.5]decane spiro-bicycle has been identified as a structural component within the tetracyclic skeleton of the natural product waihoensene, highlighting its relevance in the synthesis of complex natural products. nih.gov
Future Directions and Unexplored Research Avenues for 1 Azaspiro 4.5 Decan 8 Amine Hydrochloride
Development of Novel Asymmetric Synthetic Routes
The stereochemistry of spirocyclic systems is crucial for their biological activity. While methods for the synthesis of 1-azaspiro[4.5]decanes exist, the development of novel, highly efficient, and stereoselective asymmetric routes remains a primary objective. Future research could focus on several promising strategies.
One avenue involves the exploration of transition-metal-catalyzed asymmetric cycloaddition reactions. researchgate.net Building on preliminary explorations of palladium-catalyzed aza-[3+2] cycloadditions, future work could design and screen novel chiral ligands to achieve higher enantioselectivity and diastereoselectivity. researchgate.net Similarly, rhodium-catalyzed cyclopropanation reactions, which have proven effective for other azaspirocycles, could be adapted to generate chiral 1-azaspiro[4.5]decane precursors. acs.orgacs.org The development of catalysts that can operate at low loadings and under mild conditions would be a significant advancement. acs.org
Organocatalysis represents another fertile ground for innovation. Chiral Brønsted acids or amine-based catalysts could be employed to facilitate enantioselective intramolecular cyclization or Mannich-type reactions, providing access to key chiral intermediates. Furthermore, the use of substrate-controlled diastereoselective reactions, where chirality is introduced via a chiral auxiliary attached to a precursor molecule, warrants deeper investigation.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Catalyst/Method | Potential Advantages | Key Research Goal |
|---|---|---|---|
| Transition-Metal Catalysis | Chiral Rhodium or Palladium Complexes | High turnover numbers, broad substrate scope. researchgate.netacs.org | Development of ligands for superior enantio- and diastereocontrol. |
| Organocatalysis | Chiral Brønsted Acids / Amines | Metal-free conditions, operational simplicity. | Optimization of catalysts for cascade reactions to build the spirocyclic core. |
| Chiral Auxiliary Approach | Covalently attached chiral groups | Predictable stereochemical outcome. | Design of easily cleavable auxiliaries with high stereochemical induction. |
| Biocatalysis | Engineered Enzymes (e.g., Imine Reductases) | High enantioselectivity, environmentally benign conditions. | Enzyme screening and evolution for specific 1-azaspiro[4.5]decane precursors. |
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A comprehensive understanding of a molecule's photochemical behavior and reaction mechanisms requires advanced spectroscopic techniques. For 1-Azaspiro[4.5]decan-8-amine hydrochloride and its derivatives, the characterization of transient species, such as excited states and reaction intermediates, is largely unexplored territory. The inherent instability of some related aza-compounds has made spectroscopic analysis challenging, highlighting the need for sophisticated methods. nih.gov
Future research should employ time-resolved spectroscopic techniques to probe the dynamics of these molecules on femtosecond to microsecond timescales. For instance, transient absorption spectroscopy could identify the lifetimes and spectral signatures of excited states following photoexcitation. This is particularly relevant if the scaffold is to be used in photodynamic therapy or as a component in light-sensitive materials.
Furthermore, techniques like time-resolved infrared (TRIR) spectroscopy could provide structural information on short-lived intermediates formed during key synthetic steps, such as cycloaddition or cyclization reactions. nih.gov This would offer invaluable mechanistic insights, complementing computational studies and enabling the rational optimization of reaction conditions.
Table 2: Advanced Spectroscopic Techniques for Future Research
| Technique | Information Gained | Research Application |
|---|---|---|
| Transient Absorption Spectroscopy | Excited-state lifetimes, electronic transitions of transient species. | Understanding photostability and potential for photochemical applications. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational modes (structure) of reaction intermediates. | Elucidating reaction mechanisms for synthetic optimization. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | High-resolution vibrational spectra of molecules in excited states. | Mapping structural evolution during photochemical processes. |
| Circular Dichroism (CD) Spectroscopy | Chiroptical properties and absolute configuration of chiral derivatives. | Confirming stereochemical outcomes of asymmetric syntheses. |
Expansion of Computational Modeling to Predictive Reactivity and Selectivity
Computational chemistry is a powerful tool for rationalizing experimental observations and guiding future research. While molecular modeling has been applied to understand the biological interactions of some spirocyclic compounds, its predictive power for reactivity and selectivity in the synthesis of 1-azaspiro[4.5]decane derivatives is an area ripe for expansion. acs.orgnih.gov
Future efforts should move beyond retrospective analysis towards a predictive framework. Density Functional Theory (DFT) calculations can be used to model transition states of proposed synthetic routes, allowing for the in silico prediction of reaction barriers, regioselectivity, and stereoselectivity. acs.org This approach can accelerate the discovery of optimal reaction conditions and novel catalysts by screening candidates computationally before attempting laborious and costly experiments.
Machine learning and artificial intelligence (AI) models could also be developed. By training algorithms on existing reaction data for spirocycle synthesis, it may become possible to predict the outcomes of new reactions with a high degree of accuracy. Such models could also aid in the virtual screening of large libraries of potential 1-azaspiro[4.5]decane derivatives to identify candidates with desirable electronic or steric properties for specific applications.
Table 3: Computational Approaches for Predictive Modeling
| Modeling Technique | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, activation barriers, stereochemical outcomes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Substrate binding modes, catalytic pathways in biocatalysis. |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Stable conformations of derivatives, interaction with solvents or biological targets. |
| Machine Learning (ML) | Predictive Synthesis | Reaction yields, optimal catalysts, and conditions based on training data. |
Integration of the 1-Azaspiro[4.5]decane Scaffold into Advanced Materials Science
The unique, rigid three-dimensional structure of the 1-azaspiro[4.5]decane scaffold makes it an attractive building block for advanced materials. Spiro heterocycles are noted for their potential in developing materials like organic semiconductors and liquid crystals. nih.gov Future research should focus on incorporating this specific scaffold into functional polymers and crystalline materials.
One promising direction is the synthesis of novel polymers where the 1-azaspiro[4.5]decane unit is part of the polymer backbone or a pendant group. Such materials could exhibit unique thermal, mechanical, and optical properties due to the constrained geometry of the spiro center. For example, incorporating the scaffold into degradable polymers could create materials with tailored degradation kinetics for biomedical applications. nih.gov
Another area of interest is the development of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) using functionalized 1-azaspiro[4.5]decane derivatives as the organic linkers. The defined stereochemistry and rigidity of the scaffold could be used to control the pore size and topology of these crystalline materials, leading to applications in gas storage, separation, and heterogeneous catalysis.
Table 4: Potential Applications in Materials Science
| Material Type | Method of Integration | Potential Properties and Applications |
|---|---|---|
| Functional Polymers | Incorporation into the main chain or as a side group via polymerization. | Enhanced thermal stability, specific optical activity, use in chiral chromatography. |
| Metal-Organic Frameworks (MOFs) | Use as a rigid organic linker to coordinate with metal nodes. | Chiral catalysis, enantioselective separations, gas storage. |
| Liquid Crystals | Functionalization with mesogenic groups. | Novel phases and electro-optical properties. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Use as a host or emitter material component. | Improved charge transport and device efficiency due to defined 3D structure. nih.gov |
Design of Next-Generation Molecular Probes with Enhanced Specificity and Tunability
Molecular probes are essential tools for visualizing and understanding complex biological processes. The rigid 1-azaspiro[4.5]decane scaffold provides an excellent platform for the design of next-generation probes with high target specificity and tunable signaling mechanisms.
Future research should focus on conjugating the 1-azaspiro[4.5]decane core with fluorophores to create novel fluorescent probes. mdpi.com The rigid structure can serve as a scaffold to precisely orient binding motifs and reporter groups, potentially reducing non-specific binding and background signal. researchgate.net By strategically modifying the scaffold, researchers can tune the probe's photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime.
A key goal is the development of "turn-on" probes, where fluorescence is quenched until the probe interacts with its specific biological target. researchgate.net This can be achieved by incorporating functionalities that undergo a structural or electronic change upon binding, leading to a significant increase in fluorescence intensity. The tunability of the scaffold allows for the creation of a library of probes targeting different enzymes, receptors, or ions with high selectivity. mdpi.com
Table 5: Design Strategies for Molecular Probes
| Probe Type | Design Principle | Desired Feature |
|---|---|---|
| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., BODIPY, rhodamine). | High quantum yield, photostability. |
| "Turn-On" Probes | Integration of a quencher and a target-responsive linker. | Low background signal, high signal-to-noise ratio upon target binding. |
| Ratiometric Probes | Incorporation of two fluorophores for dual-wavelength emission. | Built-in correction for environmental and concentration variables. |
| Bioorthogonal Probes | Functionalization with groups for click chemistry (e.g., alkynes, azides). | Specific labeling of biomolecules in living systems. |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis .
How does the spirocyclic structure of this compound influence its pharmacological activity?
Advanced Research Question
The spirocyclic core enhances conformational rigidity, improving binding affinity to biological targets like G protein-coupled receptors (GPCRs). For example:
- The amine group facilitates hydrogen bonding with active-site residues.
- Structural analogs (e.g., 1-oxa-8-azaspiro derivatives) show modified pharmacokinetic profiles due to altered lipophilicity .
What computational strategies can predict the reactivity and stability of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions to assess stability .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO or ethanol) .
- Reaction Path Search Algorithms : Identify low-energy intermediates in synthetic pathways .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-Response Analysis : Validate IC50 values using standardized assays (e.g., enzyme inhibition with controls) .
- Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic variations .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 8-oxa-2-azaspiro derivatives) to identify trends .
What are the key considerations for designing derivatives of this compound to enhance selectivity?
Advanced Research Question
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to modulate pKa and membrane permeability .
- Stereochemistry : Synthesize enantiomers to evaluate chiral recognition in target binding .
- Prodrug Strategies : Link to ester moieties for improved bioavailability .
How should researchers address discrepancies in reported solubility data?
Advanced Research Question
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements .
- Standardize Protocols : Adopt USP guidelines for solubility testing to ensure reproducibility .
What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
Advanced Research Question
- Primary Neuronal Cultures : Assess neurotransmitter uptake inhibition (e.g., serotonin, dopamine) .
- GPCR Functional Assays : Use HEK293 cells expressing cloned receptors to quantify cAMP modulation .
- Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to predict CNS accessibility .
How can stability studies under varying conditions inform storage recommendations?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
